8-methoxy-5-azaspiro[3.5]nonane
Description
General Significance of Spirocyclic Systems in Organic Chemistry
The synthesis and study of spirocyclic compounds represent a significant and captivating area of research in organic chemistry. These structures serve as the foundational backbone for a multitude of natural products and biologically active compounds. The inherent three-dimensionality of spirocycles is a key advantage, allowing for the projection of functional groups in multiple directions, which can lead to more effective interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com While historically considered challenging to synthesize due to the presence of a quaternary carbon, advancements in synthetic methodologies have made these complex structures more accessible. tandfonline.comnih.gov
Overview of Azaspiro[3.5]nonane Core in Medicinal Chemistry Research
The azaspiro[3.5]nonane core, a specific type of nitrogen-containing spirocycle, has garnered attention in medicinal chemistry as a versatile building block. researchgate.net This scaffold consists of a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring through a spiro-carbon. The strategic placement of the nitrogen atom within this framework provides a handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening. doi.org
Spirocyclic systems, particularly those with smaller rings like the azaspiro[3.5]nonane core, are either rigid or possess a limited number of well-defined conformations. tandfonline.com This conformational constraint is a significant advantage in drug design as it reduces the entropic penalty upon binding to a target protein. researchgate.net The rigidity of the spiro junction in the azaspiro[3.5]nonane framework helps to fix the spatial arrangement of substituents, which is crucial for effective interaction with biological targets. nih.gov The introduction of such conformational constraints can be a key strategy for mimicking the secondary structures of peptides and developing peptidomimetics with enhanced biological activity and stability. nih.govmdpi.com
The azaspiro[3.5]nonane scaffold is a key component in the development of novel therapeutic agents. For instance, derivatives of 7-azaspiro[3.5]nonane have been synthesized and identified as potent agonists for the GPR119 receptor, a target for the treatment of diabetes. nih.gov In the field of immunotherapy, compounds incorporating a 2,6-diazaspiro[3.5]nonane moiety have demonstrated excellent inhibitory activity against ENPP1, a key enzyme in the STING pathway, highlighting their potential in cancer treatment. acs.org The versatility of the azaspiro[3.5]nonane core makes it an attractive synthetic target for creating novel molecules with a wide range of biological activities. researchgate.netnih.gov
The specific compound, 8-methoxy-5-azaspiro[3.5]nonane , incorporates a methoxy (B1213986) group on the cyclohexane ring of the 5-azaspiro[3.5]nonane core. While detailed research findings on this particular derivative are not widely available in public literature, its chemical properties and potential biological activities can be inferred from the characteristics of its parent scaffold and the influence of the methoxy substituent. The presence of the methoxy group can impact the molecule's polarity, metabolic stability, and binding interactions, making it an interesting candidate for further investigation in medicinal chemistry programs.
Structure
3D Structure
Properties
CAS No. |
2361636-52-2 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-methoxy-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-3-6-10-9(7-8)4-2-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
NEHJVYBKNUSGBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC2(C1)CCC2 |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise structure of 8-methoxy-5-azaspiro[3.5]nonane can be determined.
¹H NMR and ¹³C NMR Analysis of Ring Systems and Substituents
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the azetidine (B1206935) and piperidine (B6355638) rings, as well as the methoxy (B1213986) group. The chemical shifts of these protons are influenced by their local electronic environment. The protons on the carbon adjacent to the nitrogen atom in the piperidine ring and the azetidine ring are expected to be deshielded and appear at a lower field. The methoxy protons would appear as a sharp singlet.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spiro carbon, being a quaternary carbon, would likely have a characteristic chemical shift. The carbons bonded to the nitrogen and oxygen atoms will be significantly deshielded and appear at lower fields in the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| OCH₃ | 3.3 - 3.5 | s | 3H |
| H-8 | 3.8 - 4.0 | m | 1H |
| H-6, H-7 (Piperidine CH₂) | 2.5 - 2.9 | m | 4H |
| H-1, H-2, H-3, H-4 (Azetidine CH₂) | 1.6 - 2.0 | m | 8H |
| NH | 1.5 - 2.5 | br s | 1H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-5 (Spiro) | 60 - 70 |
| C-8 | 75 - 85 |
| OCH₃ | 55 - 60 |
| C-6, C-7 | 45 - 55 |
| C-1, C-2, C-3, C-4 | 20 - 35 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed. sigmaaldrich.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. uobasrah.edu.iq For this compound, COSY would show correlations between adjacent protons in the azetidine and piperidine rings, helping to trace the connectivity of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). uobasrah.edu.iq This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal of the methoxy group would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. uobasrah.edu.iq HMBC is particularly useful for identifying quaternary carbons, such as the spiro carbon (C-5), by observing correlations from nearby protons. It would also confirm the position of the methoxy group by showing a correlation from the methoxy protons to C-8.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. sigmaaldrich.com This experiment is critical for determining the stereochemistry of the molecule, for example, the spatial relationship between the methoxy group and the protons on the piperidine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula. For this compound (C₉H₁₇NO), the expected monoisotopic mass is 155.1310 Da. uni.lu HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.1383 |
| [M+Na]⁺ | 178.1202 |
| [M-H]⁻ | 154.1237 |
| [M]⁺ | 155.1305 |
Fragmentation Pattern Elucidation
In the mass spectrometer, the molecular ion can break apart into smaller fragments. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For this compound, fragmentation is expected to occur via cleavage of the rings and loss of the methoxy group. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the opening of the piperidine or azetidine ring. youtube.com The loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH) are also predictable fragmentation pathways.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy are useful for the rapid identification of functional groups.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. It is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule.
Crystal Structure Determination of this compound Derivatives
Detailed searches of the scientific literature and chemical databases indicate that a complete single-crystal X-ray diffraction study for the parent compound, this compound, has not been publicly reported. PubChem, a comprehensive chemical database, notes that there is no literature data available for this specific compound. uni.lu
However, crystallographic data for structurally related, yet more complex, azaspiro[4.5]decane derivatives have been published. For instance, the crystal structure of (5′S,8′S)-3-(2,5-dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione has been determined. nih.govresearchgate.net This related compound features a cyclohexane (B81311) ring, which adopts a chair conformation, fused to a pyrrolidine (B122466) ring in a spirocyclic arrangement. nih.govresearchgate.net Another example from a different but related class is 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate, for which the crystal structure has also been solved. researchgate.net
Analysis of Intermolecular and Intramolecular Interactions in Solid State
The analysis of intermolecular and intramolecular interactions is a key outcome of a crystal structure determination, providing insights into how molecules pack in the solid state and what forces stabilize the crystal lattice. These interactions can include hydrogen bonds, van der Waals forces, and C-H···O interactions.
In the crystal structure of the related compound, (5′S,8′S)-3-(2,5-dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione, the molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.net These dimers are further connected through C—H⋯O interactions, creating a three-dimensional network. nih.govresearchgate.net Similarly, in the crystal packing of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate, molecules are linked by C—H⋯O hydrogen bonds. researchgate.net
Without a crystal structure for this compound itself, a definitive analysis of its specific intermolecular and intramolecular interactions in the solid state is not possible.
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are spectroscopic techniques that are highly sensitive to the stereochemistry of chiral molecules. They are particularly valuable for determining the absolute configuration of compounds in solution.
A review of the available scientific literature indicates that no specific chiroptical studies have been published for this compound. Therefore, there is no experimental chiroptical data to report for its stereochemical assignment.
Computational and Theoretical Investigations of 8 Methoxy 5 Azaspiro 3.5 Nonane and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are indispensable for understanding the three-dimensional structure and dynamic behavior of molecules like 8-methoxy-5-azaspiro[3.5]nonane. These methods allow for the exploration of the potential energy surface to identify stable conformations and the energetic barriers between them.
Energy Minimization and Conformational Search Algorithms
To elucidate the preferred three-dimensional arrangement of this compound, a systematic conformational search would be the initial step. This process involves generating a multitude of possible conformations and then subjecting them to energy minimization to find the most stable, low-energy structures.
Various algorithms can be employed for the conformational search. For instance, the mixed torsional/low-mode conformational sampling method has been successfully used for complex cyclic systems. This method explores the conformational space by systematically rotating torsion angles and displacing atoms along low-frequency vibrational modes. Following the generation of an initial set of conformations, energy minimization is performed using force fields such as OPLS (Optimized Potentials for Liquid Simulations). The Polak-Ribiere Conjugate Gradient algorithm is a common choice for this minimization process, which continues until a predefined energy convergence threshold is met. Redundant conformers are then eliminated based on a root-mean-square deviation (RMSD) cutoff to yield a set of unique, low-energy conformations.
For a molecule like this compound, the conformational analysis would focus on the orientation of the methoxy (B1213986) group and the puckering of both the cyclobutane (B1203170) and piperidine (B6355638) rings. The nitrogen atom in the piperidine ring can also undergo inversion, leading to different conformations.
Ring Puckering and Spirocenter Geometry Analysis
The spirocyclic nature of this compound introduces significant conformational constraints. The cyclobutane ring is known to exist in a puckered conformation to relieve ring strain. The piperidine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible, especially in fused or spirocyclic systems.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
For a more detailed and accurate understanding of the electronic properties and reactivity of this compound, quantum chemical calculations are essential. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a good balance between accuracy and computational cost.
Electronic Structure and Molecular Orbital Analysis
DFT calculations can provide a wealth of information about the electronic structure of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.
For this compound, the presence of the nitrogen atom with its lone pair of electrons and the oxygen atom of the methoxy group are expected to significantly influence the electronic structure. These heteroatoms are likely to be the primary sites of nucleophilic character. A full Natural Bond Orbital (NBO) analysis can be performed to gain a deeper understanding of the charge distribution and bonding interactions within the molecule. nih.gov
Prediction of Spectroscopic Properties
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structure elucidation. For example, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts.
Similarly, infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational modes can be visualized to understand the nature of the molecular vibrations. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. nih.gov
Below is an illustrative table of how predicted spectroscopic data for a hypothetical stable conformer of this compound might be presented.
| Property | Predicted Value |
| ¹H NMR | |
| H (methoxy) | 3.3 ppm |
| H (piperidine α to N) | 2.8 ppm |
| H (piperidine β to N) | 1.7 ppm |
| H (cyclobutane) | 2.1 ppm |
| ¹³C NMR | |
| C (methoxy) | 55 ppm |
| C (piperidine α to N) | 50 ppm |
| C (piperidine β to N) | 28 ppm |
| C (spirocenter) | 45 ppm |
| C (cyclobutane) | 30 ppm |
| IR Spectroscopy | |
| C-O stretch | ~1100 cm⁻¹ |
| C-N stretch | ~1150 cm⁻¹ |
| C-H stretch | ~2800-3000 cm⁻¹ |
| UV-Vis Spectroscopy | |
| λmax | ~210 nm |
Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for this compound.
Exploration of Biological Target Engagement and Molecular Mechanisms in Research Models Excluding Human Clinical Data
Cellular Assays for Biological Activity (In Vitro Studies)
Ligand-Induced Signal Transduction Pathway Activation/Inhibition
The engagement of 8-methoxy-5-azaspiro[3.5]nonane derivatives with cellular signaling pathways has been a subject of research. For example, inhibitors of ENPP1 containing a 2,6-diazaspiro[3.5]nonane core have been shown to activate the STING (Stimulator of Interferon Genes) pathway in cell lines. This activation is a critical step in the innate immune response. The inhibition of ENPP1 by these compounds leads to an accumulation of its substrate, cGAMP, which in turn activates the STING pathway, promoting the release of cytokines and enhancing the innate immune response. This demonstrates the ability of these spirocyclic compounds to modulate key signaling cascades within cells.
Cellular Uptake and Distribution Studies in Model Systems
While specific studies on the cellular uptake and distribution of this compound were not found, the general principles of cell permeability for related compounds offer some insights. The physicochemical properties of a molecule, such as its size, polarity, and flexibility, are crucial for its ability to cross cell membranes. For spirocyclic systems, their three-dimensional structure can influence these properties. Computational methods and in vitro models are often employed to predict and study the cellular permeability of novel compounds.
Investigation of Cellular Antiproliferative Activity in Cancer Cell Lines (e.g., A549, MDA-MB-231)
The antiproliferative effects of various compounds are frequently evaluated in cancer cell lines such as the human lung carcinoma cell line A549 and the human breast adenocarcinoma cell line MDA-MB-231. Research has shown that these cell lines are responsive to different chemical agents. For example, extracts from Ipomoea purpurea have demonstrated cytotoxic effects on both MDA-MB-231 and A549 cells. Similarly, other natural and synthetic compounds have been shown to inhibit the growth of MDA-MB-231 cells. While direct studies on the antiproliferative activity of this compound in these specific cell lines are not detailed in the provided results, the general use of these models is well-established in cancer research.
A study on ENPP1 inhibitors included a derivative with a 2,6-diazaspiro[3.5]nonane core that was part of a series of compounds tested for their potential in cancer immunotherapy. The focus of this research was on activating the immune system to fight cancer rather than direct cytotoxicity to the cancer cells themselves.
Cellular Permeability Studies
The ability of a compound to permeate cell membranes is a critical factor in its biological activity. For compounds that fall outside of the typical "rule of 5" for drug-likeness, strategies such as reducing polarity or creating conformationally flexible structures can enhance cell permeability. While specific cellular permeability data for this compound is not available, the principles of designing permeable molecules are relevant to its derivatives. The spirocyclic nature of the core structure could be leveraged to create compounds with favorable permeability profiles.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of azaspiro[3.5]nonane, SAR studies have provided valuable insights. In the context of ENPP1 inhibitors, the size of the spirocyclic ring and the nature of the substituents have been shown to significantly impact potency.
For instance, a series of compounds with a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core were synthesized with various spirocyclic amine linkers. The study revealed that compounds with a 2,6-diazaspiro[3.4]octane and a 2,6-diazaspiro[3.5]nonane linker exhibited excellent in vitro ENPP1 inhibitory activity, with IC50 values of 20.89 nM and 21.89 nM, respectively. Further modifications to the spirocyclic core, such as introducing different diazaspiroalkanes, led to a range of potencies, highlighting the sensitivity of the enzyme to the specific geometry and chemical nature of the spirocycle. These studies underscore the importance of the spirocyclic scaffold in achieving high-affinity binding to the target enzyme.
Below is a table summarizing the IC50 values for selected ENPP1 inhibitors with different spirocyclic linkers:
| Compound | Spirocyclic Linker | IC50 (nM) |
| 21 | 2,6-diazaspiro[3.4]octane | 20.89 |
| 22 | 2,6-diazaspiro[3.5]nonane | 21.89 |
Identification of Key Pharmacophoric Elements
Without experimental data on the biological activity of this compound, the identification of its key pharmacophoric elements is purely speculative. A pharmacophore model would require structure-activity relationship (SAR) data from a series of active analogues, which is not currently available in published literature.
Impact of Substituent Variation on Binding Affinity and Efficacy in Research Models
No studies have been found that systematically explore the impact of varying substituents on the 5-azaspiro[3.5]nonane core, specifically with an 8-methoxy group, on binding affinity and efficacy in any research model. Such studies are crucial for understanding the structure-activity relationships of a compound class.
Exploration of Spirocenter Stereochemistry on Biological Activity
The influence of the stereochemistry at the spirocyclic center of this compound on its biological activity has not been documented in accessible scientific reports. For many biologically active spirocyclic compounds, the stereochemistry of the spirocenter is a critical determinant of potency and selectivity, but this has not been investigated for this particular compound.
Mechanism of Action Research at the Molecular and Cellular Level
Detailed molecular and cellular mechanism of action studies for this compound are not present in the current body of scientific literature.
Protein-Ligand Interaction Analysis (e.g., X-ray co-crystal structures, cryo-EM)
There are no publicly available X-ray co-crystal structures or cryo-electron microscopy (cryo-EM) studies that show this compound bound to a protein target. These structural biology techniques are fundamental for visualizing and understanding the precise interactions between a ligand and its receptor at the atomic level.
Biophysical Characterization of Binding Events (e.g., SPR, ITC)
Biophysical characterization of the binding events of this compound, using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), has not been reported. These methods are essential for quantifying the binding affinity (KD), kinetics (kon, koff), and thermodynamics of a ligand-protein interaction.
Downstream Signaling Pathway Investigations
As the biological target of this compound is unknown, there have been no investigations into the downstream signaling pathways that might be modulated by this compound.
Preclinical Pharmacological Research Considerations in Model Systems Excluding Human Clinical Data
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Research Models
No publicly available data were found on the in vitro ADME properties of 8-methoxy-5-azaspiro[3.5]nonane.
Metabolic Stability in Liver Microsomes or Hepatocytes
Specific data on the metabolic stability of this compound in liver microsomes or hepatocytes from any species are not available in the public domain.
Plasma Protein Binding Assessments
There is no publicly available information on the plasma protein binding characteristics of this compound.
Investigation of Selectivity and Off-Target Interactions in Research Models
No data from studies investigating the selectivity and off-target interactions of this compound are publicly available.
Cross-Reactivity Screening against Panels of Receptors and Enzymes
Information regarding the cross-reactivity of this compound against panels of receptors and enzymes is not available in the scientific literature.
Minimizing Promiscuity in Ligand Design
While the general principles of minimizing promiscuity in ligand design are well-established in medicinal chemistry, there are no specific published examples or discussions pertaining to the design and optimization of this compound to reduce off-target activity.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes for Complex Analogues
The creation of structurally diverse and complex analogues is central to exploring the full potential of the azaspiro[3.5]nonane scaffold. While foundational synthetic methods exist, future efforts will likely focus on developing more efficient, stereoselective, and versatile routes. Research has demonstrated the successful synthesis of related azaspiro compounds through innovative strategies like domino radical bicyclizations, multicomponent reactions, and rhodium-catalyzed cascade reactions. acs.orgnih.govacs.org
For instance, new classes of 1-azaspiro[3.5]nonan-2-one derivatives have been synthesized as key intermediates for complex natural products like Tetrodotoxin (TTX), highlighting the utility of this scaffold in constructing intricate molecular architectures. google.com The development of one-pot, three-component reactions for producing highly functionalized azaspirocycles represents a significant advance in efficiency and sustainability. nih.gov These advanced methods allow for the rapid assembly of molecular complexity from simple starting materials, facilitating the creation of extensive libraries of analogues for screening. nih.gov Future work will likely adapt these sophisticated techniques to the 8-methoxy-5-azaspiro[3.5]nonane framework, enabling the synthesis of novel derivatives with tailored properties.
Exploration of Undiscovered Biological Targets for Azaspiro[3.5]nonanes
The azaspiro[3.5]nonane core has already shown promise against specific biological targets. Notably, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov More recently, compounds incorporating a 2,7-diazaspiro[3.5]nonane linker were developed as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which activates the STING pathway for cancer immunotherapy. acs.orgacs.org These successes suggest that the scaffold's defined spatial geometry is key to its biological activity.
The inherent rigidity of the spirocyclic motif can be used to design the three-dimensional orientation of a pharmacophore more efficiently, maximizing intermolecular interactions and improving the recognition process at a biological target. acs.org The spiro junction fixes the spatial arrangement of substituents, which is crucial for interaction with biological targets. mdpi.com Given the wide range of activities seen in other spirocyclic systems—including antiviral, antihistaminic, and anti-proliferative properties—it is highly probable that the azaspiro[3.5]nonane scaffold can be adapted to modulate other undiscovered targets. researchgate.net Future research will involve screening libraries of this compound analogues against a broad panel of enzymes, receptors, and ion channels to uncover new therapeutic applications.
Application of Advanced Computational Methods in Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the development process and reducing costs. mdpi.com For azaspiro[3.5]nonane derivatives, these methods are crucial for rational design and optimization. acs.orgnih.gov Techniques such as molecular docking, molecular dynamics simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into how these molecules interact with biological targets. mdpi.comresearchgate.net
For example, in the development of ENPP1 inhibitors, incorporating spirobicyclic linkers like diazaspiro[3.5]nonane was a deliberate design choice to restrict conformational freedom, thereby improving the molecule's fit within the target's binding site. acs.org Computational models can be used to:
Predict Binding Affinity: Docking studies can predict how different analogues of this compound will bind to a target protein, helping to prioritize which compounds to synthesize.
Optimize Pharmacokinetics: In silico tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding the modification of the lead compound to create analogues with more favorable drug-like profiles. mdpi.com
Explain Structure-Activity Relationships: Molecular dynamics simulations can reveal the key interactions that stabilize the compound in the binding pocket, explaining why certain modifications increase potency while others decrease it. mdpi.com
By leveraging these computational approaches, researchers can more effectively navigate the vast chemical space of possible analogues to identify candidates with superior efficacy and safety. wiley.com
Integration of High-Throughput Screening with Rational Design
The synergy between high-throughput screening (HTS) and rational design offers a powerful paradigm for drug discovery. HTS allows for the rapid testing of large, diverse chemical libraries to identify initial "hits" against a biological target. thermofisher.comnih.gov A library containing this compound and its derivatives could be screened to find starting points for new therapeutic programs. thermofisher.com
The process typically follows a clear workflow:
HTS Campaign: A library of compounds is screened, and those showing activity (hits) are identified. nih.gov
Hit Validation: The initial hits are re-tested and confirmed. Their potency may be moderate at this stage. nih.gov
Rational Design and Optimization: The validated hits then serve as scaffolds for a rational design campaign. Using the computational methods described in the previous section, medicinal chemists can design and synthesize focused libraries of analogues to systematically improve potency, selectivity, and pharmacokinetic properties. nih.gov
This integrated approach combines the broad discovery power of HTS with the precision of computational design. It has been successfully used to identify novel chemical scaffolds for challenging targets, including multidrug-resistant bacteria and various viruses. nih.govmdpi.com Applying this strategy to the azaspiro[3.5]nonane class could significantly accelerate the discovery of new lead compounds.
Potential for Material Science or Other Non-Biological Applications
The potential applications of azaspiro compounds are not limited to biology and medicine. The unique and rigid three-dimensional structure of the spirocyclic framework makes these molecules intriguing candidates for advanced materials. mdpi.com The fixed orientation of substituents, a benefit in drug design, is also advantageous in creating materials with specific, predictable properties.
Research into other spiro-conjugated molecules has highlighted their potential in:
Organic Optoelectronics: The rigid structure can be exploited in the design of organic light-emitting diodes (OLEDs) or other components where charge-transport properties are critical. mdpi.comacs.org
Novel Polymers: The spiro core can be used as a building block to create polymers with unique thermal or mechanical properties.
Nanotechnology: The defined structure of azaspiro compounds makes them suitable for applications in nanotechnology, where precise molecular architecture is essential. researchgate.net
While the direct application of this compound in this area is yet to be explored, the fundamental properties of the spirocyclic system suggest a promising future in the development of new material classes. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-methoxy-5-azaspiro[3.5]nonane, considering yield and purity?
- Methodology :
- Stepwise Cyclization : Begin with precursors containing nitrogen and oxygen atoms. For example, use chloroacetyl chloride in a solvent (e.g., dichloromethane) with a base (triethylamine or potassium carbonate) to initiate cyclization .
- Protecting Group Removal : Catalytic hydrogenation under H₂ gas (e.g., 1 atm) with palladium on carbon (Pd/C) can remove benzyl (Bn) groups efficiently .
- Yield Optimization : Adjust reaction temperatures (e.g., 0–25°C) and solvent polarity to minimize side reactions. Reported yields for similar spiro compounds exceed 82% under optimized conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm spirocyclic structure and methoxy group positioning. Chemical shifts for bridgehead protons typically appear downfield (δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₁₅NO₂) and detects fragmentation patterns .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and bond angles, critical for confirming the spiro junction .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound against neurological targets?
- Methodology :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., with ³H-labeled ligands) to assess affinity for serotonin or dopamine receptors .
- Enzyme Inhibition Screens : Test interactions with acetylcholinesterase or monoamine oxidases via fluorometric or colorimetric assays (e.g., Ellman’s method) .
- Computational Docking : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with neurological targets, leveraging the methoxy group’s polarity for hydrogen bonding .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions for spirocyclic analogs?
- Methodology :
- Systematic Parameter Screening : Vary solvents (e.g., THF vs. DMF), bases (e.g., NaH vs. LiHMDS), and temperatures to identify optimal conditions. For example, lithium aluminum hydride (LiAlH₄) may improve reduction efficiency compared to NaBH₄ in certain cases .
- Byproduct Analysis : Use LC-MS or GC-MS to trace side products (e.g., ring-opened intermediates) and adjust stoichiometry or reaction time .
- Reproducibility Protocols : Cross-validate results using independent synthetic routes (e.g., Grignard reactions vs. cycloadditions) .
Q. What strategies are used for comparative analysis of this compound with structural analogs?
- Methodology :
- Structural Comparison Tables : Create tables comparing CAS numbers, substituents, and bioactivity (example below):
| Compound Name | CAS Number | Key Structural Feature | Bioactivity (IC₅₀) |
|---|---|---|---|
| This compound | - | Methoxy at C8, spiro N/O | Under investigation |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | 1184185-17-8 | Dual oxygen atoms | 12 µM (MAO-B) |
| 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane | 2172107-89-8 | Methyl at C9, dual oxygen | 8 µM (AChE) |
- QSAR Modeling : Quantify structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Key Considerations
- Toxicity Screening : Prioritize in vitro assays (e.g., HepG2 cell viability) before in vivo studies .
- Environmental Impact : Follow EPA guidelines (DSSTox) for waste disposal due to potential aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
